2-(3,5-DI-Tert-butylphenyl)acetonitrile
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Overview
Description
2-(3,5-DI-Tert-butylphenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring substituted with two tert-butyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DI-Tert-butylphenyl)acetonitrile typically involves the reaction of 3,5-di-tert-butylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, yielding the desired acetonitrile compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the reaction yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DI-Tert-butylphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenylacetonitrile derivatives.
Scientific Research Applications
2-(3,5-DI-Tert-butylphenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-DI-Tert-butylphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity. The tert-butyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butylbenzaldehyde
- 3,5-Di-tert-butylphenol
- 3,5-Di-tert-butylbenzoic acid
Uniqueness
2-(3,5-DI-Tert-butylphenyl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications compared to other similar compounds. The combination of the nitrile group with the sterically hindered tert-butyl groups makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C16H23N |
---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
2-(3,5-ditert-butylphenyl)acetonitrile |
InChI |
InChI=1S/C16H23N/c1-15(2,3)13-9-12(7-8-17)10-14(11-13)16(4,5)6/h9-11H,7H2,1-6H3 |
InChI Key |
OLYORFIKUWXBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CC#N)C(C)(C)C |
Origin of Product |
United States |
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